molecular formula C26H26N4O3S B2438576 N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 958612-94-7

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B2438576
CAS No.: 958612-94-7
M. Wt: 474.58
InChI Key: ZODSURRUHJRCJZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an imidazoquinazoline core, and an acetamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves multiple steps, typically starting with the preparation of the imidazoquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The phenacylsulfanyl group is introduced via a nucleophilic substitution reaction, and the final acetamide group is added through an amidation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide include other imidazoquinazoline derivatives, such as:

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c31-22(17-9-3-1-4-10-17)16-34-26-29-20-14-8-7-13-19(20)24-28-21(25(33)30(24)26)15-23(32)27-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODSURRUHJRCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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